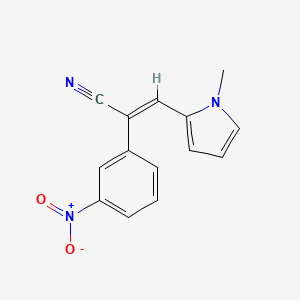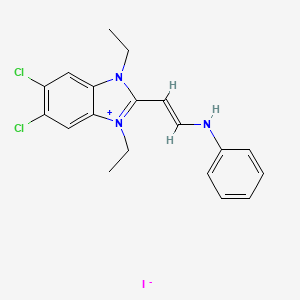![molecular formula C18H22N4O B5295334 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295334.png)
2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. MPP belongs to the class of pyrimidine derivatives, which are widely used in medicinal chemistry for their diverse biological activities. In
科学的研究の応用
2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological research, 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation.
作用機序
The mechanism of action of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the PI3K/Akt and NF-κB pathways. 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine has also been shown to modulate the activity of various enzymes, such as caspases and matrix metalloproteinases, which are involved in cell death and tissue remodeling.
実験室実験の利点と制限
One of the main advantages of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine for lab experiments is its high degree of purity, which ensures reproducibility and accuracy of results. 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine is also relatively stable, making it easy to handle and store. However, one of the limitations of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine is its low solubility in water, which can make it challenging to administer in in vivo experiments.
将来の方向性
Future research on 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine could focus on exploring its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Further studies could also investigate the pharmacokinetics and toxicity of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine in animal models to determine its suitability for clinical use. Additionally, the development of new analogs of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine is a promising compound with potential therapeutic applications in various diseases. Its efficient synthesis method, high degree of purity, and diverse biological activities make it an attractive target for further research. Future studies could focus on exploring its pharmacokinetics, toxicity, and developing new analogs to improve its pharmacological properties.
合成法
The synthesis of 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine involves the reaction of mesityl isocyanate with piperazine and 2-chloropyrimidine in the presence of a base catalyst. The resulting compound is purified through recrystallization to obtain a white solid with a high degree of purity. The yield of the synthesis process is around 70%, making it an efficient method for producing 2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine on a large scale.
特性
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13-11-14(2)16(15(3)12-13)17(23)21-7-9-22(10-8-21)18-19-5-4-6-20-18/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASSLDOHJJIFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Pyrimidin-2-yl)piperazin-1-yl](2,4,6-trimethylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)

![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295286.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide](/img/structure/B5295292.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5295303.png)
![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5295307.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5295327.png)

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5295359.png)